molecular formula C24H25BrN2O2S B11595124 (5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11595124
M. Wt: 485.4 g/mol
InChI Key: MPJOVUXSXXFNOY-JCMHNJIXSA-N
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Description

(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, a cyclohexyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bromophenyl Group: This can be achieved through bromination of a suitable phenyl precursor.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Cyclohexyl Group Addition:

    Formation of the Sulfanylideneimidazolidinone Core: This is the most complex step, involving the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the imidazolidinone core.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced imidazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.

    Materials Science: The compound’s structural properties may make it suitable for use in advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the sulfanylideneimidazolidinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4-Methoxyphenethylamine: Contains a methoxy group similar to the methoxyphenyl group in the target compound.

Uniqueness

(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of functional groups and the presence of the sulfanylideneimidazolidinone core, which is not commonly found in similar compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research.

Properties

Molecular Formula

C24H25BrN2O2S

Molecular Weight

485.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H25BrN2O2S/c1-26-22(23(28)27(24(26)30)20-5-3-2-4-6-20)15-17-9-13-21(14-10-17)29-16-18-7-11-19(25)12-8-18/h7-15,20H,2-6,16H2,1H3/b22-15-

InChI Key

MPJOVUXSXXFNOY-JCMHNJIXSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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